![molecular formula C10H19N3O2 B1487910 2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1496113-80-4](/img/structure/B1487910.png)

2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide

Overview

Description

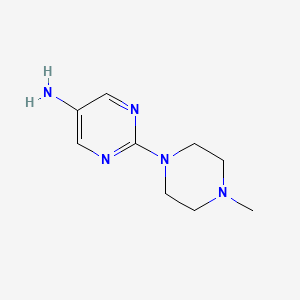

2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C10H19N3O2 and its molecular weight is 213.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis of compounds structurally related to 2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide focuses on innovative methods to create various derivatives for potential applications in drug discovery and development. For instance, the study by Yang Chao on the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide explores a novel method involving the amination and cyclization of epichloeohydrin, followed by reaction with N-substituted ethyl carbamate, offering a mild and accessible approach for creating similar compounds (Yang Chao, 2008).

Antibacterial and Antioxidant Activities

Derivatives closely related to the query compound have been explored for their antibacterial and antioxidant properties. A study by N. Hamdi et al. reported on coumarin derivatives showing significant antibacterial activity against E. coli, S. aureus, and B. subtilis, as well as antioxidant activities, highlighting the potential therapeutic applications of these compounds (N. Hamdi, A. Al-ayed, R. B. Said, & Alary Fabienne, 2012).

Novel Antibacterial Agents

Research into new antibacterial agents has led to the development of azetidinone derivatives with potent antibacterial and antifungal activities. For example, Shiv Kumar et al. synthesized a series of azetidinone derivatives evaluated against various bacterial and fungal strains, demonstrating significant in vitro activity and providing insights into the potential of such compounds in treating infections (Shiv Kumar, Nitin Kumar, S. Drabu, & Md. Akram Minhaj, 2013).

Muscarinic Agonist Activity

A study on substituted N-(silatran-1-ylmethyl)acetamides, though not directly related to the query compound, provides an example of how structural analogs can exhibit biological activities such as partial muscarinic agonist effects. This research indicates the potential for developing compounds with specific receptor activities that could be beneficial in various therapeutic areas (V. Pukhalskaya, E. P. Kramarova, L. Kozaeva, et al., 2010).

Mechanism of Action

Target of Action

The primary target of 2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is the Histamine H3 receptor (H3R) . The H3R is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of histamine and other neurotransmitters .

Mode of Action

This compound interacts with the H3R in a similar manner to histamine . It acts as an agonist, binding to the receptor and triggering a response. This interaction results in changes in the cellular activity, specifically influencing the release of neurotransmitters .

Biochemical Pathways

The activation of the H3R by this compound affects several biochemical pathways. Primarily, it influences the cyclic adenosine monophosphate (cAMP) pathway . The activation of H3R inhibits the production of cAMP, thereby affecting the downstream signaling and ultimately influencing the release of neurotransmitters .

Result of Action

The activation of the H3R by this compound leads to changes in neurotransmitter release, which can have various effects at the molecular and cellular levels. For instance, in vivo evaluation of a related compound in a social recognition test in mice revealed an amnesic effect .

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-8-5-13(6-8)7-10(14)12-4-9-2-1-3-15-9/h8-9H,1-7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSZXFXIDBTHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)

![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)

![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)

![3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride](/img/structure/B1487834.png)

![5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487836.png)

![1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1487845.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)